5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(5-phenyl-2-pyrrol-1-ylfuran-3-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2/c23-18-11-5-4-10-16(18)21-24-20(25-28-21)17-14-19(15-8-2-1-3-9-15)27-22(17)26-12-6-7-13-26/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKXGUDGHVNAST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N3C=CC=C3)C4=NOC(=N4)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole has been investigated for its potential as a bioactive compound with various therapeutic properties:
Anticancer Activity:
Studies have shown that derivatives of oxadiazoles exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in glioblastoma cells, demonstrating promising results in inhibiting tumor growth .
Antimicrobial Properties:
Research indicates that oxadiazole derivatives possess antimicrobial activity against a range of pathogens. The structural features of this compound contribute to its effectiveness in disrupting microbial cell functions .
Material Science
This compound is also explored for its applications in material science:
Organic Semiconductors:
Due to its unique electronic properties, this compound is utilized in the development of organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Light-emitting Diodes (LEDs):
The incorporation of this compound into LED technology has shown potential for enhancing the efficiency and color purity of emitted light. Its photophysical properties allow for effective charge transport and light emission .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its reactivity allows chemists to explore various synthetic pathways leading to novel compounds with desired biological or physical properties .
Case Study 1: Anticancer Activity
A study published in PMC assessed the cytotoxic effects of several oxadiazole derivatives on glioblastoma cell lines. The results indicated that modifications to the oxadiazole structure significantly influenced the degree of cytotoxicity observed. Specifically, certain substitutions enhanced apoptotic signaling pathways within cancer cells .
Case Study 2: Antimicrobial Efficacy
Research conducted on various oxadiazole compounds highlighted their effectiveness against antibiotic-resistant strains of bacteria. The study concluded that structural modifications could improve antimicrobial activity and suggested further exploration into their mechanisms of action .
Case Study 3: Organic Electronics
A project focused on integrating this compound into organic LED devices demonstrated improved performance metrics compared to traditional materials. The findings support the compound's potential role in next-generation electronic devices .
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-chlorophenyl)-3-(2-furyl)-1,2,4-oxadiazole
- 5-(2-chlorophenyl)-3-(1H-pyrrol-1-yl)-1,2,4-oxadiazole
- 5-(2-chlorophenyl)-3-(5-phenyl-1H-pyrrol-1-yl)-1,2,4-oxadiazole
Uniqueness
5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pyrrole and furan rings, along with the oxadiazole core, makes it a versatile compound for various applications.
Biological Activity
5-(2-chlorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H14ClN3O2
- Molar Mass : 387.82 g/mol
- CAS Number : 478077-53-1
The compound features a unique structure that combines chlorophenyl and pyrrole groups with an oxadiazole core, which is known for its diverse biological activities.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The oxadiazole ring is known to participate in multiple biological processes:
- Anticancer Activity : The compound exhibits significant cytotoxicity against various cancer cell lines. It is believed to induce apoptosis through the modulation of signaling pathways involved in cell survival and proliferation.
- Antimicrobial Activity : Research indicates that compounds containing the oxadiazole moiety possess broad-spectrum antimicrobial properties, making them potential candidates for combating resistant strains of bacteria and fungi.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against several cancer cell lines. The following table summarizes its effectiveness compared to standard treatments:
| Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|
| PC-3 (Prostate) | 0.67 | Significant inhibition |
| HCT-116 (Colon) | 0.80 | Significant inhibition |
| ACHN (Renal) | 0.87 | Significant inhibition |
These results indicate that the compound has a potent effect on cancer cells, with IC50 values comparable to or better than some existing chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been evaluated against various pathogens. The following table presents its activity against selected microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 10 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest that the compound exhibits promising antimicrobial properties, which may be useful in developing new treatments for infections caused by resistant organisms .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of similar oxadiazole derivatives. For instance:
- Antitumor Studies : A series of derivatives based on the oxadiazole scaffold were synthesized and tested for their antitumor activity using various cancer cell lines. One study reported that certain derivatives showed IC50 values significantly lower than those of standard chemotherapeutics .
- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and specific targets such as EGFR and Src kinases, which are implicated in cancer progression . These studies provide insights into how structural modifications can enhance potency and selectivity.
Q & A
Basic: What are the standard synthetic methodologies for preparing 1,2,4-oxadiazole derivatives like this compound?
The synthesis typically involves cyclization reactions of amidoximes with carboxylic acid derivatives or nitriles under thermal or catalytic conditions. For example, Vilsmeier–Haack formylation (used in pyrazole intermediates) can generate precursors for oxadiazole formation . Key steps include:
- Intermediate preparation : 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are synthesized via nucleophilic substitution .
- Cyclization : Reaction of precursors with heterocyclic aldehydes (e.g., furyl or pyrrolyl derivatives) under reflux in polar aprotic solvents like DMF .
- Purification : Column chromatography with silica gel and elution using ethyl acetate/hexane mixtures .
Basic: How are spectroscopic techniques applied to confirm the structure of this compound?
Routine characterization includes:
- NMR : and NMR identify substituents (e.g., 2-chlorophenyl protons at δ 7.2–7.5 ppm, pyrrole NH at δ 8.1–8.3 ppm) and verify oxadiazole ring formation (C=O absence in IR) .
- HRMS : Validates molecular weight (e.g., [M+H] peaks matching theoretical mass within 3 ppm error) .
- Elemental analysis : Confirms C, H, N, Cl content within ±0.4% deviation .
Basic: What functional groups in this compound influence its reactivity and biological activity?
Key groups include:
- 1,2,4-Oxadiazole ring : Electron-deficient nature enhances stability and facilitates π-π stacking in protein binding .
- 2-Chlorophenyl group : Electrophilic Cl atom contributes to lipophilicity and halogen-bonding interactions .
- Pyrrole-furan system : Planar structure enables intercalation with DNA or enzyme active sites .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
SAR strategies involve:
- Substituent variation : Replacing 2-chlorophenyl with 4-fluorophenyl improves metabolic stability (logP reduction by ~0.5 units) .
- Heterocyclic modifications : Substituting pyrrole with thiophene enhances antitumor activity (IC reduction from 12 µM to 5 µM in MCF-7 cells) .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with target proteins like tubulin or kinases .
Advanced: What computational methods resolve contradictions in predicted vs. experimental spectral data?
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to simulate NMR chemical shifts (RMSD < 0.3 ppm for ) .
- MOE software : Analyze steric clashes in crystallographic data (e.g., R-factor < 0.05 for X-ray structures) .
- MD simulations : Assess conformational stability in solvent (e.g., RMSF < 1.5 Å over 100 ns trajectories) .
Advanced: How can researchers address discrepancies in biological assay results across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT assay at 24–72 hr incubations) .
- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
- Metabolic stability testing : Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation .
Advanced: What biological pathways are implicated in this compound’s mechanism of action?
- Apoptosis induction : Caspase-3/7 activation (2-fold increase at 10 µM) via mitochondrial depolarization .
- Kinase inhibition : IC values < 1 µM against Aurora B kinase in leukemia cell lines .
- Anti-inflammatory effects : COX-2 suppression (70% inhibition at 50 µM) via NF-κB pathway modulation .
Advanced: How does this compound compare to structurally similar oxadiazole derivatives in preclinical studies?
Advanced: What strategies improve solubility without compromising bioactivity?
- Prodrug design : Introduce phosphate esters (e.g., at the furan oxygen) to increase solubility >10-fold .
- Co-crystallization : Use succinic acid or cyclodextrins to enhance dissolution rate (85% release in 60 min) .
- PEGylation : Attach polyethylene glycol chains to the pyrrole nitrogen (MW 400–600 Da) .
Advanced: How do heterocyclic combinations (e.g., oxadiazole-pyrrole-furan) affect electronic properties?
- Hammett constants : Electron-withdrawing oxadiazole (σ = 0.71) synergizes with electron-donating furan (σ = -0.34) to modulate redox potentials .
- Frontier orbitals : HOMO (-6.2 eV) localized on pyrrole-furan system enhances charge transfer in photoactive studies .
- X-ray crystallography : Dihedral angles between oxadiazole and phenyl rings (85–90°) minimize steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
